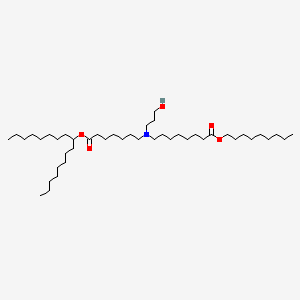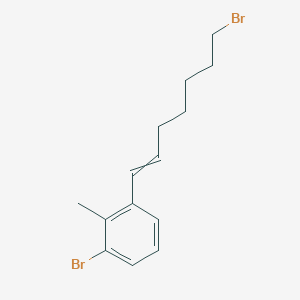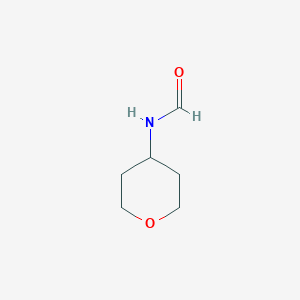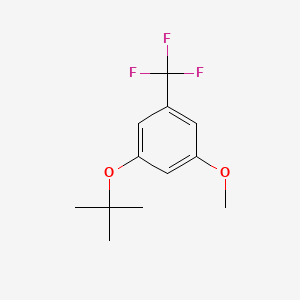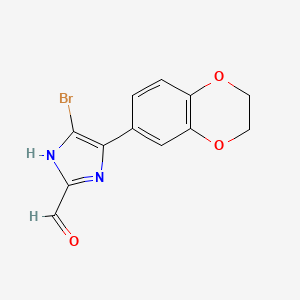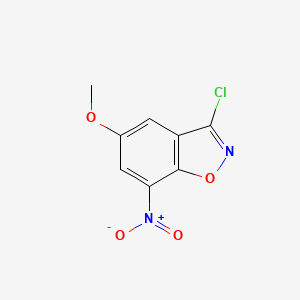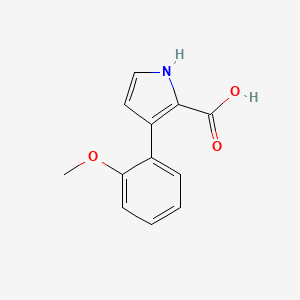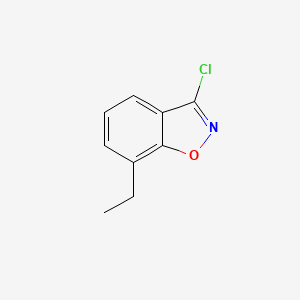![molecular formula C14H18BrNO3 B13708956 Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a bromine atom, an isopropyl group, and a methyl ester functional group
Méthodes De Préparation
The synthesis of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the isopropyl group: This step may involve Friedel-Crafts alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Applications De Recherche Scientifique
Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate include other oxazepine derivatives with different substituents. For example:
Methyl 6-Chloro-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-Bromo-5-methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
methyl 6-bromo-5-propan-2-yl-3,4-dihydro-2H-1,5-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)16-5-4-6-19-12-8-10(14(17)18-3)7-11(15)13(12)16/h7-9H,4-6H2,1-3H3 |
Clé InChI |
QBSVBGWNQVSUNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCOC2=C1C(=CC(=C2)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


